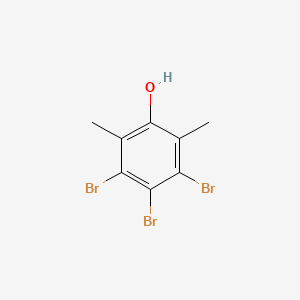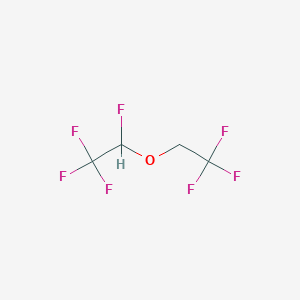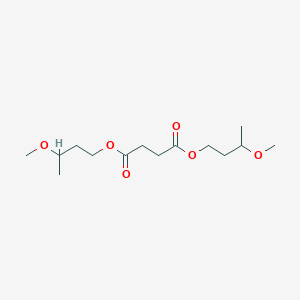
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) is a chemical compound with the molecular formula C7H12N2S4.2Na. It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) typically involves the reaction of 1,3-propanediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
Step 1: 1,3-propanediamine reacts with carbon disulfide to form the intermediate dithiocarbamate.
Step 2: The intermediate is then treated with sodium hydroxide to yield the disodium salt of carbamodithioic acid, 1,3-propanediylbis(methyl-).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment of reactant concentrations and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of rubber and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) involves its ability to chelate metal ions. The dithiocarbamate groups form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This chelation process disrupts the normal function of the enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamodithioic acid, dimethyl-, methyl ester
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, ammonium salt
Uniqueness
Carbamodithioic acid, 1,3-propanediylbis(methyl-, disodium salt) is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong and selective metal ion chelation.
Eigenschaften
CAS-Nummer |
58708-59-1 |
|---|---|
Molekularformel |
C7H12N2Na2S4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
disodium;N-methyl-N-[3-[methyl(sulfidocarbothioyl)amino]propyl]carbamodithioate |
InChI |
InChI=1S/C7H14N2S4.2Na/c1-8(6(10)11)4-3-5-9(2)7(12)13;;/h3-5H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
UKVLCXZUQVZGFV-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CCCN(C)C(=S)[S-])C(=S)[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)


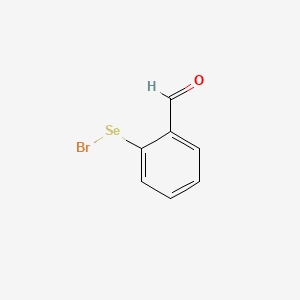

![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
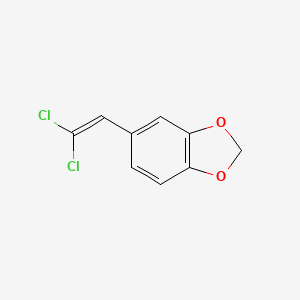
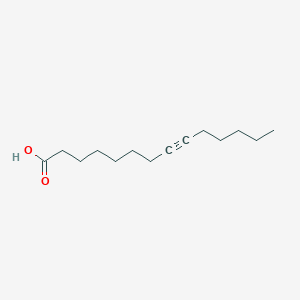
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
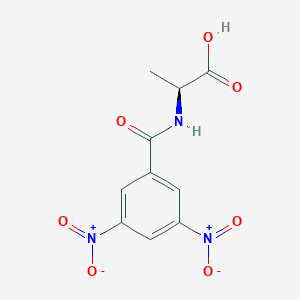
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
